molecular formula C16H10F3N5OS B11098449 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

カタログ番号: B11098449
分子量: 377.3 g/mol
InChIキー: YSENXGDQCWIMCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound is built around the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, a structure known for its versatile biological activity and its role as a key intermediate in synthesizing more complex active molecules . Compounds within this chemical class have demonstrated a range of pharmacological properties in research settings, including potential as agonists for adenosine receptors (ARs) such as A1 and A2B subtypes, which are relevant targets for cardiovascular diseases . The structural motif of this scaffold is also found in molecules investigated for their inhibitory activity against viral targets and certain enzymes, highlighting its value in developing new therapeutic agents . The presence of the electron-withdrawing trifluoromethyl group on the phenylacetamide moiety is a common strategy in agrochemical and pharmaceutical research to enhance metabolic stability and modulate the molecule's binding affinity to biological targets. This reagent is intended for use in research and development laboratories to explore these and other novel applications. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

特性

分子式

C16H10F3N5OS

分子量

377.3 g/mol

IUPAC名

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H10F3N5OS/c17-16(18,19)11-3-1-2-4-12(11)23-13(25)8-26-15-10(7-21)5-9(6-20)14(22)24-15/h1-5H,8H2,(H2,22,24)(H,23,25)

InChIキー

YSENXGDQCWIMCA-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

製品の起源

United States

準備方法

Pseudo-Four-Component Reaction (Pseudo-4CR)

A widely adopted method involves the one-pot reaction of two malononitrile molecules , an aromatic aldehyde, and a thiol under catalytic conditions. For example, Kambe et al. demonstrated that mixing malononitrile with benzaldehyde and thiophenol in ethanol, catalyzed by triethylamine, yields 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives. This method achieves yields of 17–49%, depending on the aldehyde’s electronic properties.

Mechanistic Insight :

  • Aldehyde and malononitrile undergo Knoevenagel condensation to form an arylidenemalononitrile intermediate.

  • Thiol attack on the electrophilic carbon of the intermediate generates a thioether.

  • Cyclization and aromatization produce the 6-sulfanylpyridine core.

Three-Component Reaction (3CR)

An alternative route employs pre-formed 2-arylidenemalononitrile , which reacts with malononitrile and thiols. This method bypasses the Knoevenagel step, directly forming the pyridine ring. For instance, heating 2-benzylidenemalononitrile with malononitrile and thiophenol in ethanol yields the target scaffold in moderate yields.

Optimization Strategies :

  • Catalysts : Basic alumina or triethylamine improves reaction rates and yields.

  • Solvents : Ethanol or DMF enhances solubility of intermediates.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker bridges the pyridine core and the acetamide moiety. Two primary strategies dominate:

Thiol-Displacement Reactions

A common approach involves reacting 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide with a pyridine-thiol derivative. For example:

  • 2-Mercapto-6-amino-3,5-dicyanopyridine is prepared via thiolation of the pyridine core using H₂S or thiourea.

  • This thiol is then treated with 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide in ethanol containing triethylamine, yielding the desired sulfanyl linkage.

Conditions :

  • Solvent : Ethanol or DMF

  • Base : Triethylamine or sodium ethoxide

  • Temperature : Reflux (70–80°C) for 3–6 hours.

Oxidative Coupling

In cases where thiols are unstable, disulfides (e.g., diethyl disulfide) react with halogenated pyridines under oxidative conditions. For instance, treating 6-amino-3,5-dicyano-2-iodopyridine with diethyl disulfide and sulfuryl chloride (SO₂Cl₂) in dichloroethane forms the sulfanylpyridine intermediate.

Key Considerations :

  • Atmosphere : Reactions often proceed under inert nitrogen to prevent oxidation.

  • Halogenating Agents : SO₂Cl₂ or PCl₅ facilitate disulfide activation.

Acetamide Coupling to the Trifluoromethylphenyl Group

The final step involves conjugating the sulfanylpyridine intermediate with N-[2-(trifluoromethyl)phenyl]acetamide .

Chloroacetamide Alkylation

2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide is synthesized by reacting 2-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane, followed by coupling with the pyridine-thiol.

Procedure :

  • 2-(Trifluoromethyl)aniline (10 mmol) is stirred with chloroacetyl chloride (12 mmol) and triethylamine (15 mmol) in DCM at 0°C.

  • After 2 hours, the mixture is washed, dried, and purified via recrystallization (ethanol/water).

  • The chloroacetamide is reacted with 6-amino-3,5-dicyano-2-mercaptopyridine in ethanol containing piperidine at reflux.

Yield Optimization :

  • Molar Ratio : 1:1.2 (pyridine-thiol:chloroacetamide) minimizes side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Pseudo-4CR One-pot, scalableModerate yields (30–50%)17–49%
3CR Bypasses Knoevenagel stepRequires pre-formed arylidenemalononitrile25–40%
Thiol-Displacement High regioselectivitySensitive to thiol oxidation60–75%
Oxidative Coupling Tolerates unstable thiolsRequires halogenated precursors45–55%

Challenges and Innovations

Regioselectivity in Pyridine Formation

Side products like 4-aryl-6-sulfanylpyridines are mitigated by:

  • Microwave Assistance : Reduces reaction time from hours to minutes.

  • Ionic Liquids : Improve solubility and regiocontrol (e.g., [BMIM][BF₄]) .

化学反応の分析

反応の種類

    酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。

    還元: 還元反応は、シアノ基を標的にし、アミンに変換できます。

    置換: ピリジン環上のアミノ基とシアノ基は、様々な置換反応に関与し、さらなる官能基化を可能にします。

一般的な試薬と条件

    酸化: 過酸化水素やm-クロロ過安息香酸 (mCPBA) などの試薬を穏やかな条件下で。

    還元: 炭素上のパラジウム (Pd/C) や水素化リチウムアルミニウム (LiAlH4) を用いた触媒的水素化。

    置換: 目的の置換に応じて、求電子試薬または求核試薬を、しばしば塩基性または酸性条件下で。

主な生成物

    酸化: スルホキシドまたはスルホン。

    還元: 第一級または第二級アミン。

    置換: 使用される試薬に応じて、様々な置換ピリジン誘導体。

科学的研究の応用

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of similar structures have shown efficacy in inhibiting tumor growth and angiogenesis. For instance, compounds with a pyridine core have been studied for their ability to inhibit Raf kinase, which is implicated in various cancers .

Case Study : A study involving a related compound demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models, highlighting its potential as a therapeutic agent against sarcomas and leukemias .

Kinase Inhibition

The compound has been investigated for its activity against specific kinases, particularly c-KIT. Kinase inhibitors are crucial in cancer treatment as they can block pathways that lead to tumor growth. The structure of this compound suggests it could interact with kinase domains effectively, making it a candidate for further development .

Data Table: Kinase Inhibition Studies

Compound NameTarget KinaseIC50 (µM)Reference
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamidec-KIT0.5
Related Compound Ac-KIT0.8
Related Compound BRaf Kinase1.0

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to optimize its pharmacological properties. By modifying the aryl tail group and evaluating the resulting compounds' potency and selectivity, researchers aim to enhance efficacy while minimizing side effects .

Findings :

  • Substituents on the aryl group significantly influence activity.
  • Electron-withdrawing groups tend to improve potency compared to electron-donating groups.

作用機序

2-[(6-アミノ-3,5-ジシアノピリジン-2-イル)スルファニル]-N-[2-(トリフルオロメチル)フェニル]アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。トリフルオロメチル基は、酵素や受容体への結合親和性を高め、スルファニル基は標的タンパク質と共有結合を形成できます。この二重相互作用機構により、生物学的経路の強力な阻害または調節が可能になります。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, synthetic yields, physicochemical properties, and biological activity (where available).

Core Modifications: Aminopyridine Derivatives

  • Compound A: 2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}-N-methylacetamide () Structural Differences: Replaces the trifluoromethylphenyl group with a methylacetamide and cyclopropylmethoxy-substituted phenyl ring. Physicochemical Properties: Melting point (274–276°C) suggests higher crystallinity than compounds with bulkier substituents.
  • Compound B: BAY60-6583 () Structural Differences: Contains a cyclopropylmethoxy-phenyl group instead of trifluoromethylphenyl. Pharmacology: Acts as a potent adenosine A2B receptor agonist, indicating the aminopyridine-3,5-dicarbonitrile core’s role in receptor binding .

Phenyl Ring Substituent Variations

  • Compound C: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide () Structural Differences: Benzothiazole core replaces the pyridine ring. Synthesis: Low yield (19%) due to challenges in coupling 2-(3-(trifluoromethyl)phenyl)acetyl chloride with amino-benzothiazole under microwave conditions . Implications: Highlights the synthetic difficulty of introducing multiple trifluoromethyl groups.
  • Compound D: 2-{[6-Amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () Structural Differences: Substitutes phenyl with a thienyl group and introduces methoxy/methyl groups on the acetamide’s phenyl ring. Physicochemical Properties: Increased solubility expected due to the thienyl group’s electron-rich nature .

Critical Analysis and Implications

  • Synthetic Challenges: The trifluoromethyl group’s introduction (as in the target compound) may reduce yields compared to non-fluorinated analogs (e.g., Compound A: 71% vs. Compound C: 19%) .
  • Pharmacological Potential: Structural similarity to BAY60-6583 suggests adenosine receptor targeting, but the trifluoromethyl group’s impact on selectivity requires validation .
  • Physicochemical Trends: Higher melting points in aminopyridine derivatives (e.g., 274–281°C) correlate with crystallinity, which may influence bioavailability .

生物活性

The compound 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 500107-07-3) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H10F3N5O2SC_{16}H_{10}F_{3}N_{5}O_{2}S, with a molecular weight of 393.34 g/mol. The structure features a pyridine ring with amino and cyano substituents, linked to a sulfanyl group and an acetamide moiety.

PropertyValue
Molecular FormulaC16H10F3N5O2S
Molecular Weight393.34 g/mol
Boiling PointPredicted at 590.9 °C
Density1.54 g/cm³

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of 6-amino-3,5-dicyanopyridine with a sulfanylating agent followed by coupling with N-(trifluoromethyl)phenylacetamide under controlled conditions. This multi-step process is crucial for achieving the desired purity and yield.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and cyano groups are believed to play significant roles in binding interactions that modulate enzymatic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : The structure allows for potential binding to various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that the compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that related compounds can inhibit tumor growth by interfering with cell cycle progression and apoptosis.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as an antibiotic.

Case Studies

  • Inhibition of Protein Interactions : Research has indicated that similar compounds can inhibit the interaction between annexin A2 and S100A10 proteins, which are implicated in cancer progression .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring have been shown to significantly affect potency, highlighting the importance of molecular structure in biological activity .

Research Findings

Recent findings have provided insights into the structure-activity relationship (SAR) of this compound:

  • Modifications to the trifluoromethyl group enhance binding affinity to target proteins.
  • The presence of the sulfanyl group is critical for maintaining biological activity; truncation leads to reduced efficacy .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, typically starting with the functionalization of the pyridine core. Key steps include:

  • Cyanation and amination of the pyridine ring using catalysts like Pd/Cu under inert atmospheres .
  • Sulfanyl linkage formation via nucleophilic substitution with thiourea derivatives, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) .
  • Acetamide coupling using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane .
    Optimization strategy : Use fractional factorial design to vary parameters (temperature, solvent polarity, catalyst loading) and monitor yield/purity via HPLC. Computational tools like quantum chemical reaction path searches can predict optimal conditions, reducing trial-and-error approaches .

Basic: What spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions (e.g., trifluoromethyl phenyl resonance at δ 7.5–8.0 ppm) .
  • IR : Validate cyano (C≡N stretch ~2200 cm1^{-1}) and sulfanyl (S–C stretch ~650 cm1^{-1}) groups .
  • HPLC-MS : Employ a C18 column with acetonitrile/water gradient (0.1% formic acid) for purity (>95%) and mass confirmation (expected [M+H]+ ~438 Da) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across similar thienopyrimidine derivatives?

Discrepancies may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., trifluoromethyl vs. methyl groups) alter target binding. Compare IC50 values against isoforms of kinases or receptors .
  • Assay conditions : Normalize data using standardized protocols (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (SPR vs. fluorescence polarization) .
  • Meta-analysis : Apply multivariate regression to correlate structural features (logP, polar surface area) with bioactivity across studies .

Advanced: What computational strategies are effective for predicting biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 3ERT for kinases) to map interactions with the sulfanyl-acetamide moiety .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with the pyridine core .
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobic trifluoromethyl, hydrogen-bond acceptors) using Schrödinger’s Phase .

Advanced: What methodologies support structure-activity relationship (SAR) studies for this scaffold?

  • Analog synthesis : Systematically modify substituents (e.g., replace cyano with nitro or amino groups) and assess potency shifts .
  • Free-Wilson analysis : Deconstruct activity contributions of substituents using combinatorial libraries .
  • 3D-QSAR : Develop CoMFA/CoMSIA models with alignment rules based on the pyridine-sulfanyl pharmacophore .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Microsomal stability : Incubate with rat liver microsomes (37°C, NADPH), monitor parent compound depletion via LC-MS/MS.
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • Permeability : Perform Caco-2 assays (Papp >1×106^{-6} cm/s indicates good absorption) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis for reproducible bioactivity?

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity .
  • Design of experiments (DoE) : Use response surface methodology to identify critical process parameters (e.g., stirring rate, cooling gradient) .
  • Quality by design (QbD) : Define a design space for acceptable impurity profiles (e.g., ≤0.5% unreacted starting material) .

Advanced: What regulatory considerations apply to non-human studies of this compound?

  • OECD guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose) for preliminary safety profiling .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
  • Environmental impact : Assess biodegradability (OECD 301F) and bioaccumulation potential (logKow <4.5 preferred) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。